Lorcaserin-d4 sulfamate is a deuterated form of lorcaserin, a selective serotonin receptor agonist primarily targeting the 5-hydroxytryptamine receptor 2C. This compound was developed as an anti-obesity medication, aiding in weight loss by promoting satiety. The sulfamate derivative enhances the pharmacokinetic profile of lorcaserin, making it useful for research purposes, particularly in studying metabolic pathways and drug interactions.
Lorcaserin-d4 sulfamate is synthesized from lorcaserin, which was first approved by the U.S. Food and Drug Administration in 2012 for weight management. The compound falls under the classification of serotonin receptor agonists and is categorized as a pharmaceutical compound with potential applications in obesity treatment and metabolic research.
The synthesis of lorcaserin-d4 sulfamate involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.
Lorcaserin-d4 sulfamate retains the core structure of lorcaserin with modifications that include:
The structural analysis can be illustrated using molecular modeling software to visualize the three-dimensional conformation of lorcaserin-d4 sulfamate, highlighting its interaction sites with biological targets.
Lorcaserin-d4 sulfamate undergoes various chemical reactions typical for sulfonamides and amines, including:
Kinetic studies may be performed to understand the reaction rates under different pH levels and temperatures, providing insights into its stability and reactivity profiles.
Lorcaserin-d4 sulfamate acts primarily as an agonist at the 5-hydroxytryptamine receptor 2C. The mechanism involves:
Studies show that lorcaserin-d4 sulfamate exhibits a dose-dependent response in appetite suppression in animal models, supporting its potential efficacy in weight management therapies.
Relevant analyses may include thermal analysis to determine stability under various conditions, which is critical for pharmaceutical formulations.
Lorcaserin-d4 sulfamate has several scientific applications:
Lorcaserin-d4 sulfamate sodium salt (CAS RN: Not explicitly provided; synonyms: Lorcaserin-d4 Sulfamate Sodium Salt) is a deuterium-substituted isotopologue of the anti-obesity drug lorcaserin. Its molecular formula is C₁₁H₁₀D₄ClN•O₃SNa, reflecting the replacement of four hydrogen atoms with deuterium at specific positions. The compound features a sulfamate salt moiety, enhancing its aqueous solubility compared to the free base form. Deuterium incorporation occurs at the methyl group of the tetrahydrobenzazepine scaffold (positions 3 and 4) and adjacent carbon atoms, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses [1] [2]. The sodium salt form ensures stability and facilitates handling in research settings. Isotopic purity typically exceeds 98%, critical for avoiding isotopic dilution effects in pharmacokinetic and metabolic studies [1].
Table 1: Key Identifiers of Lorcaserin-d4 Sulfamate Sodium Salt
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀D₄ClN•O₃SNa |
CAS Registry Number | Not explicitly stated in sources |
Synonyms | Lorcaserin-d4 Sulfamate Sodium Salt |
Isotopic Purity | >98% |
Salt Form | Sodium sulfamate |
The compound retains the (R)-enantiomeric configuration of the parent lorcaserin molecule, crucial for its pharmacological activity. The chiral center at the C1 position of the benzazepine ring remains unaltered, as deuterium labeling targets aliphatic hydrogens rather than stereogenic centers. Specifically, deuterium atoms are incorporated at the methyl group (C1-CH₃) and the methylene groups (C3/C4) of the tetrahydrobenzazepine core, as evidenced by the InChI key GUHFUVLKYSQIOQ-FIBGUPNXSA-N [2] [6]. This selective deuteration avoids perturbations to the receptor-binding pharmacophore while altering metabolic soft spots. The synthetic route involves deuterated reagents in a late-stage reduction or alkylation step, ensuring stereochemical integrity during C-D bond formation. X-ray crystallography and chiral HPLC confirm the retention of absolute configuration post-deuteration [6].
Structural Differences
Biochemical Implications
Deuteration aims to mitigate metabolic degradation via the deuterium kinetic isotope effect (DKIE), where stronger C-D bonds resist cytochrome P450-mediated oxidation. Non-deuterated lorcaserin undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, leading to N-demethylation and hydroxylation. The deuterated analog exhibits slowed N-demethylation kinetics at the labeled methyl group, potentially prolonging half-life and reducing metabolite-mediated toxicities. However, its binding affinity for the 5-HT₂C receptor remains comparable, as deuterium substitution occurs distal to the key aminic nitrogen and aromatic chlorine moieties essential for receptor engagement [2] [5].
Table 2: Structural and Biochemical Comparison with Non-Deuterated Lorcaserin
Parameter | Lorcaserin-d4 Sulfamate | Non-Deuterated Lorcaserin |
---|---|---|
Molecular Formula | C₁₁H₁₀D₄ClN•O₃SNa | C₁₁H₁₄ClN•O₃SNa |
Deuterium Positions | C1-CH₃, C3-H₂, C4-H₂ | None |
5-HT₂C Receptor Affinity | Retained (Ki ≈ 13 nM) | Ki = 13 nM [5] |
Metabolic Stability | Enhanced (slowed N-demethylation) | Standard hepatic clearance |
Solubility and Partition Coefficients
Lorcaserin-d4 sulfamate sodium salt exhibits high aqueous solubility (>50 mg/mL) due to its ionic sulfamate group, facilitating formulation in experimental buffers. The partition coefficient (log P) of the free base form (lorcaserin-d4) is 2.67, identical to non-deuterated lorcaserin, confirming deuterium’s minimal impact on lipophilicity. However, its pH-dependent distribution coefficient (log D at pH 6.0) is 1.43, reflecting moderate membrane permeability suitable for central nervous system penetration [5] [7]. Polar surface area (PSA) remains 46.3 Ų, consistent with non-deuterated lorcaserin, indicating unaltered passive diffusion kinetics [7].
Ionization Constants (pKa)
The compound’s pKa values mirror those of lorcaserin:
Solid-State Stability
Deuteration does not alter crystallinity or hygroscopicity. The sodium salt form is stable under standard storage conditions (-20°C, desiccated), with no deuterium exchange observed in stability studies over 24 months [1].
Table 3: Key Physicochemical Properties
Property | Value | Method/Context |
---|---|---|
Water Solubility | >50 mg/mL (sodium salt) | Experimental (25°C) |
log P (Free base) | 2.67 | Octanol-water partition [7] |
log D (pH 6.0) | 1.43 | Distribution coefficient [7] |
Polar Surface Area | 46.3 Ų | Computational prediction [7] |
pKa (amine) | 9.24 | Potentiometric titration |
pKa (sulfamate) | <2.0 | Estimated from analogs |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0